molecular formula C24H21N3O3 B11304916 2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11304916
M. Wt: 399.4 g/mol
InChI Key: VXPRUOWCBAAHOY-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a complex organic compound that features a combination of phenoxy and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate, which can be achieved by reacting 2,6-dimethylphenol with an appropriate acylating agent under basic conditions.

    Oxadiazole Formation: The oxadiazole ring is synthesized through a cyclization reaction involving a hydrazide and a nitrile oxide precursor.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is evaluated for its potential as a stabilizer in polymer formulations and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or receptors involved in cell proliferation, such as tyrosine kinase receptors.

    Pathways Involved: It may inhibit the production of pro-inflammatory mediators or block signaling pathways that lead to cell growth and survival, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)acetamide: Lacks the oxadiazole moiety, making it less versatile in terms of chemical reactivity and applications.

    N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide: Lacks the phenoxy group, which may reduce its potential in medicinal chemistry applications.

Uniqueness

2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of both phenoxy and oxadiazole moieties, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-7-6-8-17(2)22(16)29-15-21(28)25-20-13-11-19(12-14-20)24-26-23(27-30-24)18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

VXPRUOWCBAAHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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